
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile (DCPMM) is an organonitrogen compound, which is a derivative of morpholine and acetonitrile. It is a white crystalline solid with a melting point of approximately 140°C, and is soluble in water and methanol. DCPMM has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its low cost.
Scientific Research Applications
Optimization in Kinase Inhibition A study highlighted the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, for their potent inhibitory activity against Src kinase. This research demonstrated the significance of modifying specific groups to enhance the inhibition of Src kinase activity and Src-mediated cell proliferation, with implications for cancer treatment strategies. The study found that certain modifications, such as replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group, significantly increased inhibition effectiveness, showcasing the potential for developing more potent inhibitors for therapeutic applications (Boschelli et al., 2001).
Spectroscopic Characterization Another research avenue involved the synthesis and X-ray structure analysis of compounds containing morpholine, including 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine. This study offered insights into the structural and photophysical properties of such compounds, highlighting their potential in photophysical applications. The detailed analysis of absorption spectra and emission properties underscores the importance of structural characterization in understanding the photophysical behaviors of organic compounds (Chin et al., 2010).
Crystal Structure Analysis The crystal structure of compounds structurally similar to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, such as dimethomorph, was analyzed to understand better the molecular configuration and its implications on fungicidal activity. This research provides valuable insights into the molecular design of effective fungicides by examining the dihedral angles between central and terminal rings, contributing to the development of agricultural chemicals with improved efficacy (Kang et al., 2015).
Exploration of Optoelectronic Properties A study on hydroquinoline derivatives, structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, explored their optoelectronic and nonlinear properties through a DFT approach. The research aimed at understanding these compounds' structural, electronic, optical, and charge transport properties. Findings suggest potential applications in developing multifunctional materials for optoelectronic devices, indicating the broad applicability of such compounds beyond pharmaceuticals (Irfan et al., 2020).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYKBMCHVJDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)

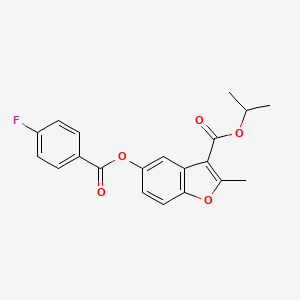
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
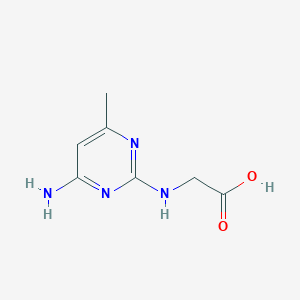
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
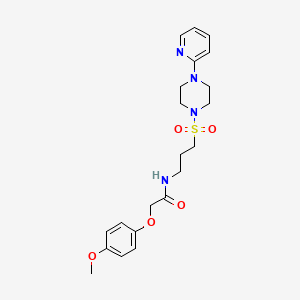

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
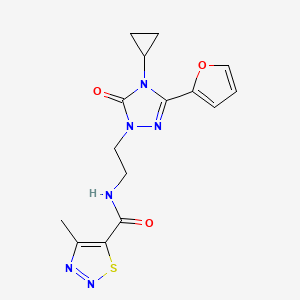
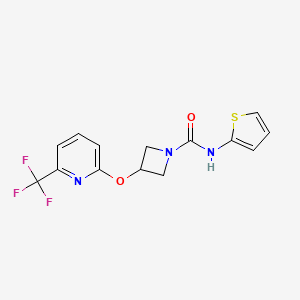
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)